5,8,14-Eicosatrienoic acid

5-lipoxygenase leukotriene biosynthesis substrate specificity

5,8,14-Eicosatrienoic acid (5,8,14-ETA; also designated ET or eicosa-5Z,8Z,14Z-trienoic acid) is a C20 polyunsaturated fatty acid containing three cis double bonds at positions 5, 8, and 14. It is a naturally occurring eicosanoid precursor that can be derived from arachidonic acid via cytochrome P450-mediated pathways in tissues including epidermis and corneal epithelium.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1206673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,14-Eicosatrienoic acid
Synonyms5,8,14-eicosatrienoic acid
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCCCCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)
InChIKeyMZHLWKPZCXLYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8,14-Eicosatrienoic Acid: A Specialized Eicosanoid Precursor and 5-Lipoxygenase Mechanistic Probe for Inflammation and Ocular Research


5,8,14-Eicosatrienoic acid (5,8,14-ETA; also designated ET or eicosa-5Z,8Z,14Z-trienoic acid) is a C20 polyunsaturated fatty acid containing three cis double bonds at positions 5, 8, and 14 [1]. It is a naturally occurring eicosanoid precursor that can be derived from arachidonic acid via cytochrome P450-mediated pathways in tissues including epidermis and corneal epithelium [2]. Unlike arachidonic acid, which contains a double bond at C-11 and can be fully processed through the 5-lipoxygenase (5-LO) pathway to leukotriene A4 (LTA4), 5,8,14-ETA lacks the C-11 double bond, resulting in a truncated metabolic fate that terminates at the 5-hydroperoxy stage [3]. This unique structural feature makes 5,8,14-ETA a valuable mechanistic probe for dissecting the double-bond requirements of eicosanoid biosynthesis and a critical reference standard for analytical method development in lipidomics.

Why 5,8,14-Eicosatrienoic Acid Cannot Be Substituted with Arachidonic Acid or Other Eicosatrienoic Isomers in Specialized Research


The eicosanoid research landscape presents multiple structurally similar compounds that are functionally non-interchangeable. Arachidonic acid (5,8,11,14-eicosatetraenoic acid) serves as the canonical substrate for the full 5-lipoxygenase-leukotriene cascade, producing LTA4 and downstream leukotrienes [1]. In contrast, 5,8,14-ETA lacks the C-11 double bond required for LTA4 synthase activity, causing its metabolism to terminate at 5-hydroperoxy-6,8,14-eicosatrienoic acid without leukotriene formation [2]. Conversely, the positional isomer 5,11,14-eicosatrienoic acid is completely inert toward the 5-lipoxygenase pathway, failing to undergo any detectable conversion [2]. Even among 5,8,14-ETA derivatives, stereochemistry is critical: the 12(R)-hydroxy metabolite (12(R)-HETrE) exhibits potent pro-inflammatory activity at picomolar concentrations, whereas its 12(S)-stereoisomer is inactive as an agonist and instead functions as an antagonist [3]. Substituting 5,8,14-ETA with a generic "eicosatrienoic acid" preparation of undefined regio- or stereochemistry would render experimental results irreproducible and compromise mechanistic interpretation.

Quantitative Differentiation Evidence: 5,8,14-Eicosatrienoic Acid Versus Structural Analogs and Class Comparators


5,8,14-ETA Lacks C-11 Double Bond and Cannot Form Leukotrienes, Unlike Arachidonic Acid

5,8,14-Eicosatrienoic acid lacks the C-11 double bond present in arachidonic acid, which is essential for the LTA4 synthase activity of 5-lipoxygenase. Consequently, 5,8,14-ETA is converted by RBL-1 cell 5-lipoxygenase only to 5-hydroperoxy-6,8,14-eicosatrienoic acid, with no detectable formation of leukotriene C4, D4, or E4 [1]. In contrast, the positional isomer 5,11,14-eicosatrienoic acid undergoes no detectable conversion by the 5-lipoxygenase pathway at all [2].

5-lipoxygenase leukotriene biosynthesis substrate specificity double bond requirement

5,8,14-ETA Enables 5-Lipoxygenase Kinetic Studies Without Leukotriene Interference

5,8,14-ETA was used as a simplified substrate to establish the saturation kinetics of 5-lipoxygenase in the 100,000g supernatant from RBL-1 cells, measuring the rate of 5-hydroperoxy product formation at optimal calcium and ATP concentrations [1]. The compound's metabolism terminates at the hydroperoxy stage without proceeding to leukotrienes, enabling clean kinetic measurements. Kinetic analysis performed at various supernatant concentrations revealed non-Michaelis-Menten behavior [1]. Turnover rates of 5,8,14-ETA and 5,8-eicosadienoic acid were also directly compared [1].

enzyme kinetics 5-lipoxygenase RBL-1 cells substrate turnover

12(R)-HETrE Enhances Delayed-Type Hypersensitivity at Femtomolar Doses, While 12(R)-HETE Inhibits and 12(S)-HETrE Is Inactive

The 12(R)-hydroxy metabolite of 5,8,14-ETA, designated 12(R)-HETrE, significantly enhanced macroscopic expression of delayed-type hypersensitivity (DTH) in sensitized guinea pig skin at doses between 1 fmol and 1 pmol, producing 50% and 30% increases above control, respectively [1]. In contrast, 12(R)-HETE (the 5,8,10,14-eicosatetraenoic acid analog) significantly inhibited DTH erythema only at the highest dose tested (10 pmol) [1]. The 12(S)-HETrE stereoisomer did not enhance DTH at any tested dose but blocked the activity of 12(R)-HETrE when co-injected [1].

delayed-type hypersensitivity inflammation eicosanoid stereochemistry 12-HETrE

12(R)-HETrE Synthesis Is Stimulated 7-Fold by Hypoxia in Corneal Epithelium, Exceeding 12(R)-HETE Basal Levels

In a rabbit corneal organ culture model, hypoxia greatly and selectively stimulated the synthesis of 12(R)-HETE (7-fold over control normoxic conditions) and 12(R)-HETrE [1]. In the media of cultured rabbit corneas under normoxic conditions, 12-HETrE levels were detected at concentrations four times higher than 12-HETE [2]. Intracellularly, 12-HETE and 12-HETrE were undetectable in normal corneas but increased to 7.7±1.3 and 2.2±0.4 ng/mg protein, respectively, after 24 hours in culture [2].

hypoxia corneal epithelium cytochrome P450 12-HETrE angiogenesis

5,8,14-ETA Is a Superior Substrate for 5-Lipoxygenase Compared to 5,11,14-ETA and Enables Fluorinated Probe Development

Eicosa-5(Z),8(Z),14(Z)-trienoic acid (ET) is described as a good substrate of 5-lipoxygenase and is oxidized mainly to 5-hydroperoxyeicosa-6,8,14-trienoic acid [1]. In contrast, 5,11,14-eicosatrienoic acid is not converted by the 5-lipoxygenase pathway [2]. The 6-fluoro derivative of ET (6F-ET) proved to be a somewhat better substrate than unmodified ET, whereas the 5-fluoro derivative (5F-ET) was poorly metabolized [1]. Both 6F-ETE and 5F-ETE were effective and about equipotent inhibitors of 5-lipoxygenase in the micromolar range [1].

5-lipoxygenase substrate specificity fluorinated analogs enzyme inhibition

Biosynthesis of 12-Hydroxy-5,8,14-Eicosatrienoic Acid from Arachidonate Occurs via a Distinct CYP2B19-Dependent Pathway in Epidermis

In mouse epidermal microsomes reconstituted with [1-14C]arachidonic acid, two NADPH-dependent products were generated in a highly reproducible manner and confirmed by LC-negative electrospray ionization MS to be 12-oxo-5,8,14-eicosatrienoic acid and 12-hydroxy-5,8,14-eicosatrienoic acid [1]. This represented the first evidence for a 12-hydroxy-5,8,14-eicosatrienoic acid biosynthetic pathway in mouse epidermis, distinct from the CYP2B19-dependent epoxygenase pathway that generates 11,12- and 14,15-EETs [1].

epidermis CYP2B19 biosynthesis 12-HETrE NADPH-dependent

Procurement-Driven Application Scenarios for 5,8,14-Eicosatrienoic Acid in Academic and Industrial Research


Mechanistic Studies of 5-Lipoxygenase Oxygenation Kinetics Decoupled from LTA4 Synthase

5,8,14-ETA serves as a simplified substrate that undergoes the initial 5-lipoxygenase oxygenation step to form 5-hydroperoxy-6,8,14-eicosatrienoic acid but cannot proceed to leukotriene A4 formation due to the absence of the C-11 double bond [1]. Researchers investigating 5-LO enzyme kinetics, inhibitor screening, or the isolated oxygenation mechanism should select 5,8,14-ETA over arachidonic acid to eliminate confounding downstream metabolic steps and obtain cleaner kinetic data [1]. The compound has been successfully employed to characterize 5-LO saturation kinetics in RBL-1 cell supernatants [1].

Ocular Surface Inflammation Models Requiring 12(R)-HETrE as an Inflammatory Mediator Probe

12(R)-HETrE, the 12(R)-hydroxy metabolite of 5,8,14-ETA, is a potent pro-inflammatory eicosanoid produced by corneal epithelium with activities including vasodilation, increased membrane permeability, neutrophil chemotaxis, and angiogenesis at picomolar concentrations [2]. In hypoxia- and chemical-induced corneal injury models, 12(R)-HETrE synthesis is selectively stimulated [3]. Investigators studying ocular surface inflammation, corneal neovascularization, or cytochrome P450-mediated inflammatory pathways should procure 5,8,14-ETA as a precursor or analytical standard for 12(R)-HETrE detection and quantification [2].

Lipidomics and Eicosanoid Profiling Method Development with Defined Regioisomeric Standards

Analytical method development for eicosanoid profiling requires well-characterized regioisomeric standards to ensure accurate identification and quantification. 5,8,14-ETA can be distinguished from its positional isomer 5,11,14-ETA by differential 5-lipoxygenase substrate recognition (5,8,14-ETA is a good substrate; 5,11,14-ETA is completely inert) [4], and from arachidonic acid by its truncated metabolic fate [1]. Laboratories developing LC-MS/MS, GC-MS, or HPLC methods for complex lipidomic analyses should procure pure 5,8,14-ETA as a retention time and fragmentation pattern standard for unequivocal isomer assignment [5].

Stereospecific Eicosanoid Pharmacology and Receptor Studies

The biological activity of 5,8,14-ETA-derived metabolites is strictly stereospecific: 12(R)-HETrE enhances delayed-type hypersensitivity at femtomolar doses, whereas 12(S)-HETrE is inactive as an agonist and instead functions as an antagonist that blocks 12(R)-HETrE activity when co-administered [2]. Pharmacologists investigating eicosanoid receptor pharmacology, stereospecific inflammatory signaling, or developing stereoisomer-based agonist/antagonist tool compounds require stereochemically pure 5,8,14-ETA to generate or quantify these enantiomerically specific metabolites [2].

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